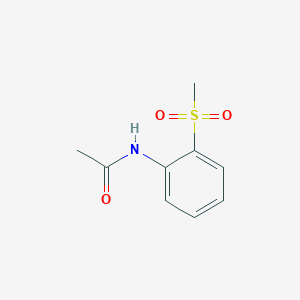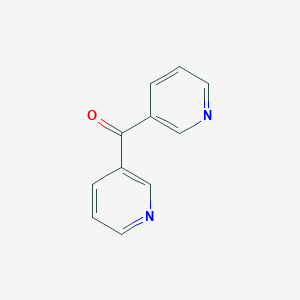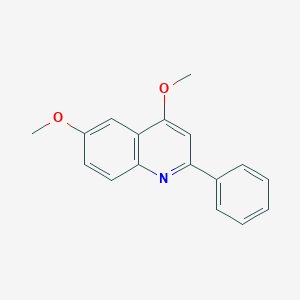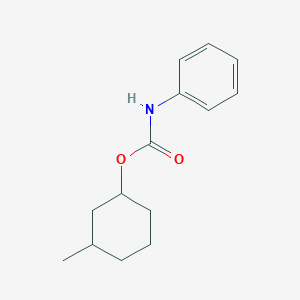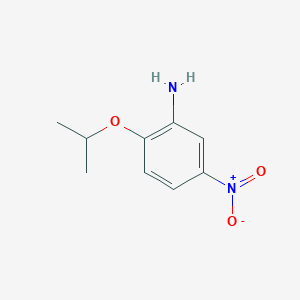
Aniline, 2-isopropoxy-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, 2-isopropoxy-5-nitro- is a chemical compound that is used in various scientific research applications. It is also known as 2-Nitro-5-isopropoxyaniline or simply as Nitroaniline. This compound has been widely studied for its potential applications in the fields of medicine, chemistry, and biology. In
Mecanismo De Acción
The mechanism of action of Aniline, 2-isopropoxy-5-nitro- is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi. It may also have anti-inflammatory properties by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Aniline, 2-isopropoxy-5-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aniline, 2-isopropoxy-5-nitro- has several advantages and limitations for lab experiments. One of its main advantages is its antibacterial and antifungal properties, which make it useful for studying the effects of various compounds on microbial growth. However, its potential toxicity and limited solubility in water can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of Aniline, 2-isopropoxy-5-nitro-. One potential area of research is the development of new synthetic routes for this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as bacterial infections and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, Aniline, 2-isopropoxy-5-nitro- is a chemical compound that has been widely studied for its potential applications in the fields of medicine, chemistry, and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is clear that Aniline, 2-isopropoxy-5-nitro- has great potential for further research and development in various fields of science.
Métodos De Síntesis
Aniline, 2-isopropoxy-5-nitro- can be synthesized by reacting 2-nitroaniline with isopropyl alcohol in the presence of a catalyst. The reaction takes place at a temperature of around 50-60°C and under normal atmospheric pressure. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Aniline, 2-isopropoxy-5-nitro- has been widely used in scientific research for its potential applications in the fields of medicine, chemistry, and biology. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a precursor in the synthesis of various organic compounds.
Propiedades
Número CAS |
53965-13-2 |
|---|---|
Nombre del producto |
Aniline, 2-isopropoxy-5-nitro- |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
5-nitro-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,10H2,1-2H3 |
Clave InChI |
NIHHCJZYYQHCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Otros números CAS |
53965-13-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



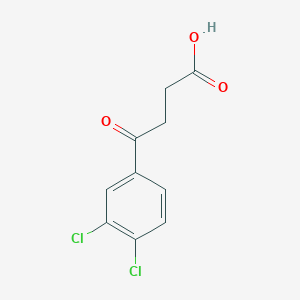
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
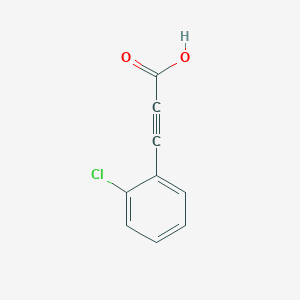
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
